3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common synthetic route starts with the preparation of the 2,3-dihydrobenzo[B][1,4]dioxin core, which is then functionalized to introduce the pyrazole and aldehyde groups. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include acids, bases, and transition metal catalysts
Scientific Research Applications
3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other derivatives of 2,3-dihydrobenzo[B][1,4]dioxin and pyrazole. Compared to these compounds, 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)acrylic acid
- 2,3-Dihydrobenzo[B][1,4]dioxin-6-yl containing compounds .
Properties
CAS No. |
618098-94-5 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C19H16N2O3/c1-13-2-5-16(6-3-13)21-11-15(12-22)19(20-21)14-4-7-17-18(10-14)24-9-8-23-17/h2-7,10-12H,8-9H2,1H3 |
InChI Key |
JBMSOTZTYFETJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=C3)OCCO4)C=O |
Origin of Product |
United States |
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